2-(2-Methoxyethoxy)-5-methylpyridin-3-amine
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Overview
Description
2-(2-Methoxyethoxy)-5-methylpyridin-3-amine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a methoxyethoxy group and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)-5-methylpyridin-3-amine typically involves the reaction of 2-(2-Methoxyethoxy)ethanol with a suitable pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)-5-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium bis(2-methoxyethoxy)aluminium hydride (SMEAH) is often used as a reducing agent.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(2-Methoxyethoxy)-5-methylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)-5-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: An organic compound used mainly as a solvent.
(2-Methoxyethoxy)acetic acid: A urinary biomarker of exposure for jet fuel JP-8.
Sodium bis(2-methoxyethoxy)aluminium hydride: A hydride reductant used predominantly as a reducing agent in organic synthesis.
Uniqueness
2-(2-Methoxyethoxy)-5-methylpyridin-3-amine is unique due to its specific structural features, such as the presence of both methoxyethoxy and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)-5-methylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2O2/c1-7-5-8(10)9(11-6-7)13-4-3-12-2/h5-6H,3-4,10H2,1-2H3 |
InChI Key |
PVHXRXIRFFJZMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)OCCOC)N |
Origin of Product |
United States |
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